molecular formula C24H27N3O6S2 B2679039 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1223855-76-2

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2679039
CAS No.: 1223855-76-2
M. Wt: 517.62
InChI Key: LDSNYMVSRAGDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a sulfonyl group, a pyrimidinone core, and a thioacetamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrimidinone intermediate reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the sulfonylated pyrimidinone with a suitable thioacetamide derivative under nucleophilic substitution conditions.

    Final Coupling: The final step involves coupling the intermediate with 3,4-dimethoxyaniline under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrimidinone ring.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Its sulfonyl and pyrimidinone moieties are common in many bioactive molecules, suggesting possible applications in treating diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The exact mechanism of action of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific application. Generally, the compound could exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity through interaction with the active site.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways by interacting with key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Pyrimidinones: Compounds with similar sulfonyl and pyrimidinone structures, such as sulfonylureas used in diabetes treatment.

    Thioacetamides: Compounds with thioacetamide groups, which are often explored for their antimicrobial and anticancer properties.

Uniqueness

What sets 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide apart is its combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties. This structural uniqueness could lead to novel applications and mechanisms of action not seen in other compounds.

Properties

CAS No.

1223855-76-2

Molecular Formula

C24H27N3O6S2

Molecular Weight

517.62

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-10-18(11-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-9-12-19(32-2)20(13-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29)

InChI Key

LDSNYMVSRAGDAL-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.